molecular formula C20H13FN4O3 B251333 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

Numéro de catalogue: B251333
Poids moléculaire: 376.3 g/mol
Clé InChI: KNALSJYZXMZUGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide, also known as FBXW7 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the FBXW7 protein, which plays a crucial role in the regulation of cell growth and division.

Mécanisme D'action

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide inhibitor works by binding to the WD40 domain of the this compound protein, which is responsible for substrate recognition. This binding prevents the interaction of this compound with its substrates, leading to their accumulation and subsequent degradation. The inhibition of this compound activity results in the stabilization of various oncogenic proteins, leading to cell proliferation and tumorigenesis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound inhibitor has been shown to inhibit tumor growth and metastasis in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide inhibitor is its specificity for the this compound protein, which reduces the risk of off-target effects. However, one limitation of this compound inhibitor is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for resistance to develop due to the redundancy of the ubiquitin-proteasome system.

Orientations Futures

There are several future directions for the research on N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide inhibitor. One direction is the development of more potent and selective inhibitors of this compound. Another direction is the investigation of the combination of this compound inhibitor with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the exploration of the role of this compound in other diseases, such as neurodegenerative disorders, could provide new avenues for research.

Méthodes De Synthèse

The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide inhibitor involves a multistep process that starts with the reaction of 4-fluoroaniline with 2-nitrobenzaldehyde to form 2-(4-fluorophenyl)-2-nitroethanol. The nitro group of this intermediate is then reduced to an amine group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, this compound inhibitor.

Applications De Recherche Scientifique

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide inhibitor has been extensively studied for its potential applications in cancer research. The this compound protein is a tumor suppressor that regulates the degradation of several oncogenic proteins, including c-Myc, Cyclin E, and Notch. Mutations in the this compound gene have been found in various types of cancer, including colorectal, gastric, and pancreatic cancer. This compound inhibitor has shown promising results in preclinical studies as a potential therapeutic agent for these types of cancer.

Propriétés

Formule moléculaire

C20H13FN4O3

Poids moléculaire

376.3 g/mol

Nom IUPAC

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H13FN4O3/c21-13-2-5-15(6-3-13)25-23-16-7-4-14(10-17(16)24-25)22-20(26)12-1-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,22,26)

Clé InChI

KNALSJYZXMZUGK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F

SMILES canonique

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.